Ethyl 2-(prop-2-en-1-ylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(ALLYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound featuring a thiazole ring, a pyridylsulfanyl group, and an allylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ALLYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a thiazole derivative with an allylamine and a pyridylsulfanyl compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ALLYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the pyridylsulfanyl group or the thiazole ring, leading to different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the pyridylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
ETHYL 2-(ALLYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(ALLYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(ALLYLAMINO)-9,9-DIMETHYL-7,11-DIOXO-1,5-DIPHENYL-SPIRO[5.5]UNDEC-2-EN-2-CARBOXYLATE
- N-(1-ALLYLAMINO-2,2,2-TRICHLORO-ETHYL)-2-PHENYL-ACETAMIDE
Uniqueness
ETHYL 2-(ALLYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and pyridylsulfanyl group make it particularly versatile for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H17N3O2S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-(prop-2-enylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2S2/c1-3-8-17-15-18-11(13(22-15)14(19)20-4-2)10-21-12-7-5-6-9-16-12/h3,5-7,9H,1,4,8,10H2,2H3,(H,17,18) |
InChI Key |
DERJMADZWSNIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC=C)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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